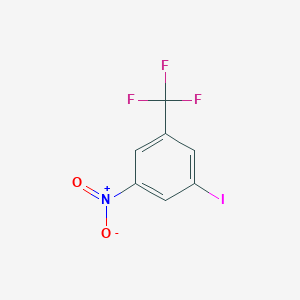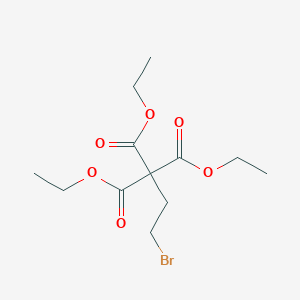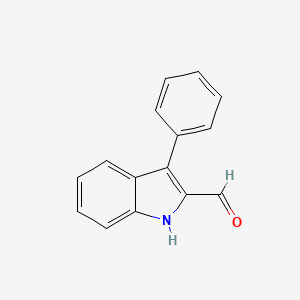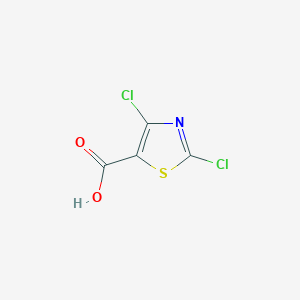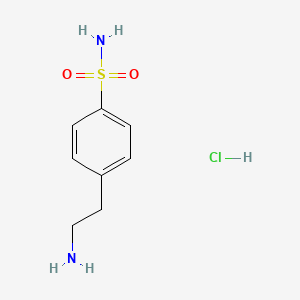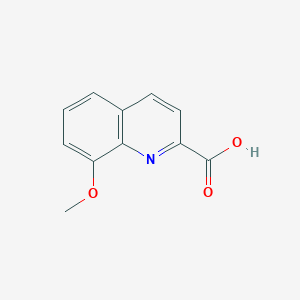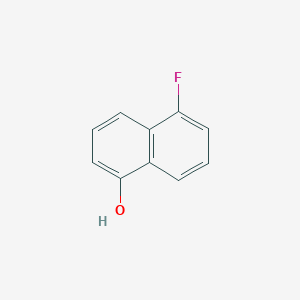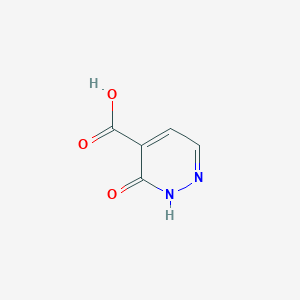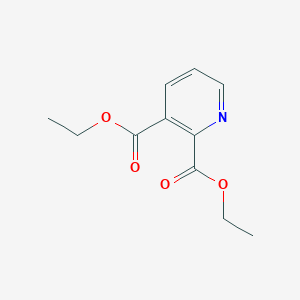
Diethyl Pyridine-2,3-dicarboxylate
Vue d'ensemble
Description
Diethyl Pyridine-2,3-dicarboxylate is a chemical compound with the CAS Number: 2050-22-8 . It has a molecular weight of 223.23 . It is in liquid form .
Synthesis Analysis
The synthesis of metal-organic frameworks based on pyridine-2,3-dicarboxylate has been reported . These frameworks were synthesized at room temperature and were characterized by infrared spectroscopy, elemental analysis, thermogravimetric analysis, and X-ray crystallography .Molecular Structure Analysis
The molecular structure of Diethyl Pyridine-2,3-dicarboxylate is complex. For example, in one study, it was found that the Zn (II) atoms in the compound are bridged by 2,3-pydc and bbi ligands, leading to a three-dimensional network .Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE was found to be a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
Diethyl Pyridine-2,3-dicarboxylate is a liquid at room temperature . It has a molecular weight of 223.23 .Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : This compound is synthesized for various purposes in organic chemistry .
- Method : The specific methods of synthesis are not provided in the available resources .
- Results : The results or outcomes of this synthesis are not specified in the available resources .
- Field : Medicinal Chemistry
- Application : A similar compound, Diethyl pyrrole-2,5-dicarboxylate, has been used in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .
- Method : The compound is used in the synthesis of pyrrolo[1,2-b]pyridazines .
- Results : The results include potential treatments for proliferative disorders .
- Field : Material Science
- Application : Pyridine 3,5-dicarboxylate-based metal–organic frameworks have been used in battery-supercapacitor hybrid energy storage devices .
- Method : The specific methods of application are not provided in the available resources .
- Results : The results or outcomes of this application are not specified in the available resources .
Synthesis of Diethyl 2,3-Pyridine Dicarboxylates
Precursor in Medicinal Chemistry
Battery-Supercapacitor Hybrid Energy Storage Devices
- Field : Organic Chemistry
- Application : 2,3-diethyl pyridine-2,3-dicarboxylate is used in the synthesis of other organic compounds .
- Method : The specific methods of synthesis are not provided in the available resources .
- Results : The results or outcomes of this synthesis are not specified in the available resources .
- Field : Material Science
- Application : Pyridine-2,3-dicarboxylate-based metal–organic frameworks have been synthesized at room temperature . These frameworks have potential applications in various fields, including gas storage, catalysis, and sensing .
- Method : The specific methods of synthesis are not provided in the available resources .
- Results : The results or outcomes of this application are not specified in the available resources .
- Field : Photochemistry
- Application : Diethyl pyrrole-2,5-dicarboxylate, a similar compound, has been used in the photochemical synthesis of tricyclic aziridines .
- Method : The compound is used in the synthesis of tricyclic aziridines .
- Results : The results include potential treatments for proliferative disorders .
Synthesis of Other Compounds
Metal–Organic Frameworks
Precursor in Photochemical Synthesis
- Field : Organic Chemistry
- Application : Dimethyl 2,6-pyridinedicarboxylate, a similar compound, has been used in the synthesis of ditopic macrocycles having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers .
- Method : The specific methods of synthesis are not provided in the available resources .
- Results : The results or outcomes of this synthesis are not specified in the available resources .
- Field : Material Science
- Application : Pyridine-2,3-dicarboxylate-based metal–organic frameworks have been synthesized at room temperature . These frameworks have potential applications in various fields, including gas storage, catalysis, and sensing . In addition, they exhibit intense fluorescent emissions at room temperature .
- Method : The specific methods of synthesis are not provided in the available resources .
- Results : The results or outcomes of this application are not specified in the available resources .
- Field : Medicinal Chemistry
- Application : Diethyl pyrrole-2,5-dicarboxylate, a similar compound, has been used as a potential Janus kinase inhibitor .
- Method : The compound is used in the synthesis of Janus kinase inhibitors .
- Results : The results include potential treatments for proliferative disorders .
Synthesis of Ditopic Macrocycles
Metal–Organic Frameworks with Photoluminescence
Precursor in Janus Kinase Inhibitors
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethyl pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-12-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVYVINPLCASPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447281 | |
| Record name | Diethyl Pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Pyridine-2,3-dicarboxylate | |
CAS RN |
2050-22-8 | |
| Record name | 2,3-Diethyl 2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl Pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


